molecular formula C20H28N4 B5307267 N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine

N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine

Cat. No. B5307267
M. Wt: 324.5 g/mol
InChI Key: JBDGDLCWUMFGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine, also known as DMXB-A, is a compound that has been extensively studied in the scientific community due to its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS).

Mechanism of Action

N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine is a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the CNS. When this compound binds to the receptor, it causes the channel to open, allowing positively charged ions to flow into the cell. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential, which can trigger downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by this compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing cognitive function and improving memory, this compound has been shown to have anti-inflammatory effects, reduce oxidative stress, and promote neurogenesis. These effects may underlie the compound's potential therapeutic applications in a variety of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine is its selectivity for the α7 nAChR, which allows for more targeted manipulation of this receptor compared to non-selective agonists. However, one limitation of this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects. Additionally, this compound has a relatively short half-life, which may limit its utility in certain experimental settings.

Future Directions

There are a number of future directions for research on N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine and its potential therapeutic applications. One area of interest is the development of more potent and selective α7 nAChR agonists that may have improved efficacy and fewer side effects. Additionally, further research is needed to elucidate the downstream signaling pathways that are activated by this compound and how these pathways contribute to the compound's effects on cognitive function and other physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to produce this compound. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The α7 nAChR is involved in a number of important physiological processes, including learning and memory, attention, and sensory processing. Activation of the receptor by this compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N,N-dimethyl-5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4/c1-17-5-4-6-18(13-17)15-23-9-11-24(12-10-23)16-19-7-8-20(21-14-19)22(2)3/h4-8,13-14H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDLCWUMFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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